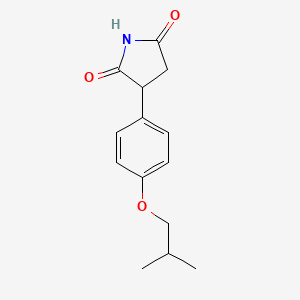![molecular formula C10H10Cl2N2O4 B3830647 2,4-dichlorophenyl {2-[(aminocarbonyl)oxy]ethyl}carbamate](/img/structure/B3830647.png)
2,4-dichlorophenyl {2-[(aminocarbonyl)oxy]ethyl}carbamate
Overview
Description
2,4-dichlorophenyl {2-[(aminocarbonyl)oxy]ethyl}carbamate, also known as Dichlorvos, is an organophosphate insecticide that has been used for several decades in agriculture and veterinary medicine. It is a colorless to amber liquid with a characteristic odor and is soluble in water and most organic solvents. Dichlorvos is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, leading to the accumulation of acetylcholine at nerve synapses and neuromuscular junctions. This accumulation causes hyperstimulation of the nervous system, leading to paralysis and death of the insect.
Mechanism of Action
2,4-dichlorophenyl {2-[(aminocarbonyl)oxy]ethyl}carbamate acts by irreversibly inhibiting acetylcholinesterase, the enzyme that breaks down acetylcholine in the nervous system. The accumulation of acetylcholine at nerve synapses and neuromuscular junctions leads to hyperstimulation of the nervous system, causing paralysis and death of the insect.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects on the nervous system, immune system, and cardiovascular system. It has been shown to cause oxidative stress, inflammation, and apoptosis in various tissues. It has also been shown to affect the endocrine system, leading to changes in hormone levels.
Advantages and Limitations for Lab Experiments
2,4-dichlorophenyl {2-[(aminocarbonyl)oxy]ethyl}carbamate is a potent inhibitor of acetylcholinesterase and has been widely used in scientific research as a tool to study the role of acetylcholinesterase in the nervous system. However, it has several limitations, including its toxicity and potential for environmental contamination. It is also difficult to handle and requires special precautions to ensure the safety of researchers.
Future Directions
There are several future directions for research on 2,4-dichlorophenyl {2-[(aminocarbonyl)oxy]ethyl}carbamate. One area of research is the development of safer and more effective acetylcholinesterase inhibitors for use in agriculture and veterinary medicine. Another area of research is the investigation of the effects of this compound on human health, particularly its potential role in the development of neurodegenerative diseases such as Alzheimer's disease. Additionally, research is needed to better understand the environmental impact of this compound and to develop strategies to mitigate its effects on the ecosystem.
Scientific Research Applications
2,4-dichlorophenyl {2-[(aminocarbonyl)oxy]ethyl}carbamate is widely used in scientific research as a tool to study the role of acetylcholinesterase in the nervous system. It has been used to investigate the effects of acetylcholinesterase inhibition on behavior, cognition, and memory in animal models. It has also been used to study the effects of acetylcholinesterase inhibitors on the immune system and the cardiovascular system.
properties
IUPAC Name |
(2,4-dichlorophenyl) N-(2-carbamoyloxyethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O4/c11-6-1-2-8(7(12)5-6)18-10(16)14-3-4-17-9(13)15/h1-2,5H,3-4H2,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQARNLPXXIDAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(=O)NCCOC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[2,2-dimethyl-4-(2-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}amine hydrochloride](/img/structure/B3830566.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-hydroxy-3-(4-morpholinyl)propanamide hydrochloride](/img/structure/B3830569.png)

![2-[(2-hydroxyethyl)amino]-3-methyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3830583.png)
![5-[4-(pentyloxy)phenyl]-5-phenyl-2,4-imidazolidinedione](/img/structure/B3830591.png)






![2-{[(3-methylphenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate](/img/structure/B3830644.png)
![2-({[3-(trifluoromethyl)phenoxy]carbonyl}amino)ethyl hydroxycarbamate](/img/structure/B3830655.png)
![2-[(ethoxycarbonyl)amino]ethyl hydroxy[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3830663.png)